4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate
Description
4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate is a sulfonamide-derived organic compound featuring a thienylsulfonyl group, an acetylated amino moiety, and a phenyl acetate ester.
Structure
3D Structure
Properties
IUPAC Name |
[4-[acetyl(thiophen-2-ylsulfonyl)amino]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-10(16)15(22(18,19)14-4-3-9-21-14)12-5-7-13(8-6-12)20-11(2)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYGYVBTXWYKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate typically involves the following steps:
Coupling Reaction: The acetylated product is then coupled with 4-aminophenyl acetate under controlled conditions.
The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity arises from three key functional groups (Figure 1) :
- Phenyl acetate : Prone to hydrolysis or transesterification.
- Thiophene sulfonyl group : Acts as an electron-withdrawing substituent, enhancing electrophilic substitution on the thiophene ring.
- Acetylated sulfonamide : Stabilizes the sulfonamide group but allows for potential deacetylation under basic conditions.
Hydrolysis Reactions
- Ester Hydrolysis :
- Sulfonamide Deacetylation :
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety undergoes sulfonation and halogenation due to its electron-rich nature:
| Reaction | Conditions | Product |
|---|---|---|
| Sulfonation | H₂SO₄, SO₃ | 5-Sulfo-thiophene derivative |
| Bromination | Br₂, FeBr₃ | 5-Bromo-thiophene derivative |
Stability and Degradation
- Thermal Stability : Decomposes above 424 K .
- Photodegradation : The thiophene sulfonyl group is susceptible to UV-induced cleavage .
- pH Sensitivity :
Biological Interactions
- Enzyme Inhibition : Competes with acetyl-CoA in choline acetyltransferase (ChAT) inhibition, acting as a neurotoxin .
- Antiproliferative Activity : Derivatives show moderate activity against NCI 60 cancer cell lines .
Mechanistic Insights
Scientific Research Applications
4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Given the absence of specific data on 4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate, comparisons must rely on methodologies applicable to analogous sulfonamides and esters. The provided evidence highlights two critical tools for such studies:
Computational Analysis Using Density-Functional Theory (DFT)
Becke’s work () demonstrates that hybrid DFT methods combining exact exchange and gradient corrections achieve high accuracy in thermochemical predictions (e.g., atomization energies, ionization potentials). For example, analogous sulfonamides might be studied using these methods to predict:
- Thermodynamic stability : Comparing bond dissociation energies of sulfonyl or acetyl groups.
- Electronic properties : Frontier orbital energies (HOMO-LUMO gaps) to assess reactivity .
Crystallographic Characterization via SHELX Software
SHELX programs () are widely used for small-molecule crystallography. Structural comparisons of similar compounds (e.g., phenyl sulfonamides) could involve:
- Bond lengths and angles : Sulfonyl (S=O) or ester (C-O) groups in crystal structures.
- Packing interactions : Hydrogen-bonding networks influenced by thienyl or acetyl groups .
Hypothetical Data Table for Comparative Analysis
While the evidence lacks explicit data for the target compound, a hypothetical framework for comparison is outlined below:
Research Challenges and Limitations
- Methodological Reliance : Comparative analyses depend heavily on computational tools (DFT) and crystallographic software (SHELX), which may introduce model-dependent biases .
Biological Activity
4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl acetate moiety with an acetyl group and a thienyl sulfonamide substituent. Its chemical formula is , and it possesses unique structural characteristics that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thienyl and sulfonamide groups exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study utilizing the NCI-60 cell line screening revealed that it exhibits considerable anti-proliferative activity against several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.4 |
| A549 (Lung Cancer) | 3.2 |
| HCT116 (Colon Cancer) | 4.8 |
The proposed mechanism of action for this compound involves the inhibition of key enzymes associated with microbial growth and cancer cell proliferation. It is believed to interfere with DNA synthesis and repair mechanisms in target cells, leading to apoptosis.
Study on Antimicrobial Efficacy
A study published in Acta Crystallographica evaluated the antimicrobial efficacy of various derivatives of thienyl sulfonamides, including our compound. The results indicated a strong correlation between the presence of the thienyl group and enhanced antimicrobial activity, suggesting that structural modifications can optimize efficacy .
Anticancer Screening
In another research effort documented in PubMed, the compound was subjected to a battery of tests against a panel of cancer cell lines. The findings highlighted its potential as a lead compound for further development in cancer therapeutics, particularly due to its low IC50 values across multiple lines .
Q & A
Basic Research Questions
Q. What are the recommended experimental methods for synthesizing 4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate with high purity?
- Methodological Answer : Begin with stepwise functionalization of the phenyl acetate core. First, introduce the 2-thienylsulfonyl group via nucleophilic substitution, followed by acetylation under anhydrous conditions. Use computational reaction path searches (e.g., quantum chemical calculations) to predict intermediate stability and optimize reaction steps . Validate purity via HPLC with UV detection (λ = 254 nm) and confirm structural integrity using H/C NMR. Ensure inert gas purging to minimize hydrolysis of the acetyl group .
Q. How should researchers characterize the structural and thermal properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- FT-IR : Identify ester (C=O, ~1740 cm) and sulfonamide (S=O, ~1350 cm) functional groups.
- DSC/TGA : Analyze thermal stability under nitrogen flow (10°C/min ramp) to determine decomposition temperatures.
- GC-MS : Use NIST-standardized libraries to cross-reference fragmentation patterns .
- XRD : Resolve crystalline structure if polymorphic forms are suspected .
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer : Store at 0–6°C in amber glass vials under argon to prevent photodegradation and moisture absorption. Conduct regular stability assays (e.g., accelerated aging at 40°C/75% RH for 28 days) to monitor hydrolysis of the acetate group. Follow GHS Category 2 skin/eye irritation guidelines: use nitrile gloves and fume hoods during handling .
Advanced Research Questions
Q. How can computational strategies predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Apply quantum mechanical calculations (DFT) to model transition states and identify low-energy pathways for sulfonamide or acetyl group substitutions. Use ICReDD’s integrated computational-experimental workflow to screen potential catalysts (e.g., Pd/C for hydrogenolysis) and solvent systems. Validate predictions via kinetic isotope effect (KIE) studies .
Q. What experimental design frameworks optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Implement a Design of Experiments (DoE) approach:
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (1–5 mol%).
- Responses : Yield, purity, reaction time.
- Analysis : Use central composite design (CCD) and ANOVA to identify significant interactions. For example, high-temperature/low-polarity conditions may favor sulfonamide coupling but risk acetyl group degradation .
Q. How do researchers resolve discrepancies in reported degradation profiles under oxidative conditions?
- Methodological Answer : Conduct controlled stress testing:
- Oxidative Media : Expose the compound to HO (3–30% v/v) and monitor degradation via LC-MS.
- Mechanistic Probes : Use radical scavengers (e.g., BHT) to distinguish between radical-mediated vs. electrophilic pathways.
- Data Reconciliation : Cross-validate results with computational degradation simulations (e.g., Gaussian 16’s TD-DFT for excited-state reactivity) .
Q. What in vitro models assess the biological activity of this compound’s metabolites?
- Methodological Answer : Utilize liver microsomal assays (e.g., rat CYP450 isoforms) to identify primary metabolites. Apply UPLC-QTOF-MS for untargeted metabolomics. For receptor-binding studies, use surface plasmon resonance (SPR) with immobilized targets (e.g., sulfonamide-binding proteins). Compare results to phenylacetic acid analogs to infer structure-activity relationships .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., variable catalytic efficiency), employ Bayesian statistical models to weigh experimental error vs. mechanistic variability. Use sensitivity analysis to isolate critical parameters .
- Safety Compliance : Adhere to CRDC 2020 guidelines (RDF2050103) for chemical engineering design, including waste stream management for sulfonic acid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
